N-[1-(1-adamantyl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Description
N-[1-(1-adamantyl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a compound that features an adamantane moiety, a pyrazole ring, and an iodine substituent. Adamantane derivatives are known for their unique structural properties and have been widely studied for their applications in medicinal chemistry, catalyst development, and nanomaterials .
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-iodo-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26IN3O/c1-3-15(20-17(23)16-14(19)10-22(2)21-16)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13,15H,3-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMKRVYULQIMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates . The reaction conditions often involve the use of strong acids or radical initiators to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, may involve catalytic alkylation processes. For example, the alkylation of adamantane with propylene in the presence of acid catalysts can produce hydrocarbons with unbranched substituents . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form ketones or alcohols.
Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone, while substitution of the iodine atom can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of advanced materials, including nanomaterials and polymers .
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and lipophilicity, allowing it to effectively interact with lipid membranes and proteins. The iodine substituent can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
- 1-adamantanamine
- 1-adamantylacetic acid
- 1,3-dehydroadamantane
Uniqueness
N-[1-(1-adamantyl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of an adamantane moiety, a pyrazole ring, and an iodine substituent. This combination imparts distinct structural and chemical properties, making it a valuable compound for various scientific and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
